molecular formula C8H5Cl2NS B3025026 3,4-Dichlorobenzyl thiocyanate CAS No. 2082-67-9

3,4-Dichlorobenzyl thiocyanate

Cat. No.: B3025026
CAS No.: 2082-67-9
M. Wt: 218.1 g/mol
InChI Key: TYOSYBTXMFSKGI-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzyl thiocyanate is an organic compound with the molecular formula C8H5Cl2NS. It is a derivative of benzyl thiocyanate, where two chlorine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichlorobenzyl thiocyanate can be synthesized through the reaction of 3,4-dichlorobenzyl chloride with potassium thiocyanate in an organic solvent such as acetone or ethanol. The reaction typically proceeds under reflux conditions, allowing the thiocyanate ion to substitute the chloride ion, forming the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorobenzyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or disulfides.

Scientific Research Applications

3,4-Dichlorobenzyl thiocyanate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to introduce thiocyanate functionality into complex molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-dichlorobenzyl thiocyanate involves the interaction of the thiocyanate group with biological targets. The compound can alkylate sulfhydryl groups in proteins, leading to the disruption of their function. This alkylation can affect various cellular pathways, including those involved in cell division and metabolism .

Comparison with Similar Compounds

Uniqueness: 3,4-Dichlorobenzyl thiocyanate is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and biological activity. The presence of chlorine atoms can enhance the compound’s stability and alter its interaction with biological targets compared to its non-chlorinated counterparts .

Properties

IUPAC Name

(3,4-dichlorophenyl)methyl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NS/c9-7-2-1-6(3-8(7)10)4-12-5-11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOSYBTXMFSKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4-Dichlorobenzyl thiocyanate
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3,4-Dichlorobenzyl thiocyanate
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3,4-Dichlorobenzyl thiocyanate
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3,4-Dichlorobenzyl thiocyanate
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3,4-Dichlorobenzyl thiocyanate
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3,4-Dichlorobenzyl thiocyanate

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